10H-azepino[1,2-a]benzimidazol-10-one
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Overview
Description
10H-azepino[1,2-a]benzimidazol-10-one is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring.
Preparation Methods
The synthesis of 10H-azepino[1,2-a]benzimidazol-10-one typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by heating the solutions in alcohol in the presence of potassium carbonate (K₂CO₃) to cyclize the intermediates into the desired azepino[1,2-a]benzimidazole derivatives .
Chemical Reactions Analysis
10H-azepino[1,2-a]benzimidazol-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
10H-azepino[1,2-a]benzimidazol-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor antagonist, making it valuable in biochemical studies.
Industry: It is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 10H-azepino[1,2-a]benzimidazol-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to act as a ligand for the enzyme CYP2D16 and as an antagonist for the subtype A receptor of γ-aminobutyric acid (GABA). These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
10H-azepino[1,2-a]benzimidazol-10-one can be compared with other similar compounds such as imidazo[1,2-a]azepines. While both classes of compounds share a fused ring system, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties . Similar compounds include:
- Imidazo[1,2-a]azepines
- Diazolo[1,2-a]azepines
- Benzimidazo[1,2-a]azepines
Properties
CAS No. |
37905-85-4 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
azepino[1,2-a]benzimidazol-10-one |
InChI |
InChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H |
InChI Key |
DRLZWJWLLHPTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3 |
Origin of Product |
United States |
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